molecular formula C12H16N2O3 B8446933 4-(1-Methylpiperidin-3-yloxy)nitrobenzene

4-(1-Methylpiperidin-3-yloxy)nitrobenzene

Cat. No. B8446933
M. Wt: 236.27 g/mol
InChI Key: CFRAWZFLUQKDKP-UHFFFAOYSA-N
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Patent
US06838464B2

Procedure details

Using an analogous procedure to that described in Method 18, but starting from 4-nitrophenol and 3-hydroxy-1-methylpiperidine, the product was obtained. MS (MH+): 237.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].O[CH:12]1[CH2:17][CH2:16][CH2:15][N:14]([CH3:18])[CH2:13]1>>[CH3:18][N:14]1[CH2:15][CH2:16][CH2:17][CH:12]([O:10][C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CN(CCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was obtained

Outcomes

Product
Name
Type
Smiles
CN1CC(CCC1)OC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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